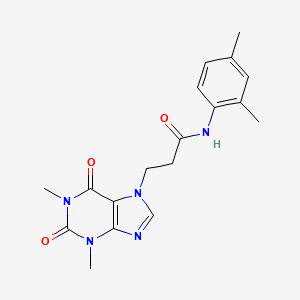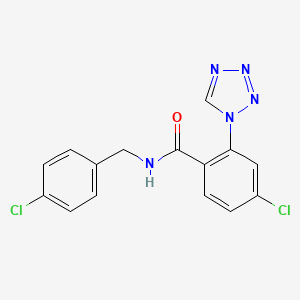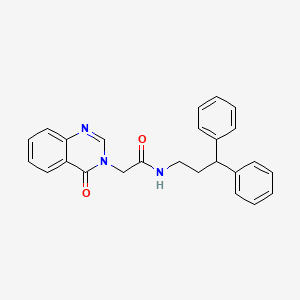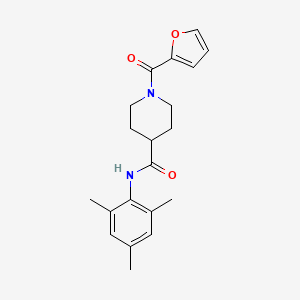![molecular formula C28H25NO6 B11161511 (2S)-({[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B11161511.png)
(2S)-({[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-2-PHENYLACETIC ACID is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzyl group, a dimethyl chromen-2-one moiety, and a phenylacetic acid group, making it a unique and potentially valuable molecule for various applications.
准备方法
The synthesis of 2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-2-PHENYLACETIC ACID typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of phenol with ethyl acetoacetate, followed by cyclization.
Introduction of the benzyl group: This step involves the alkylation of the chromen-2-one core with benzyl bromide in the presence of a base such as potassium carbonate.
Attachment of the acetamido group: This can be done by reacting the benzylated chromen-2-one with chloroacetyl chloride, followed by amination with ammonia or an amine.
Coupling with phenylacetic acid: The final step involves the esterification or amidation of the intermediate with phenylacetic acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-2-PHENYLACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chromen-2-one moiety to a dihydro derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.
科学研究应用
2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-2-PHENYLACETIC ACID has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: The compound’s potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties, make it a valuable candidate for biological research.
Medicine: Its structural features suggest potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-2-PHENYLACETIC ACID is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The chromen-2-one moiety may interact with enzymes or receptors, leading to modulation of their activity. The benzyl and phenylacetic acid groups may enhance the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar compounds to 2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-2-PHENYLACETIC ACID include other coumarin derivatives, such as:
- 4-(((3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY)METHYL)BENZOIC ACID
- 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate
- Coumarin–triazole derivatives
These compounds share structural similarities with the target compound but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical and biological properties.
属性
分子式 |
C28H25NO6 |
|---|---|
分子量 |
471.5 g/mol |
IUPAC 名称 |
(2S)-2-[[2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C28H25NO6/c1-17-21-13-14-23(34-16-24(30)29-25(27(31)32)20-11-7-4-8-12-20)18(2)26(21)35-28(33)22(17)15-19-9-5-3-6-10-19/h3-14,25H,15-16H2,1-2H3,(H,29,30)(H,31,32)/t25-/m0/s1 |
InChI 键 |
FEKYYLISESYEKZ-VWLOTQADSA-N |
手性 SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](C3=CC=CC=C3)C(=O)O)CC4=CC=CC=C4 |
规范 SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(C3=CC=CC=C3)C(=O)O)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B11161432.png)


![N-[2-(butylcarbamoyl)phenyl]-1-[(3-chlorophenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B11161457.png)
![N-(2,4-dimethoxyphenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B11161462.png)


![1-cyclohexyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11161476.png)
![5-fluoro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11161484.png)
![1-butyl-N-(4-{[4-(dimethylamino)phenyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11161489.png)
![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanyl-beta-alanine](/img/structure/B11161501.png)
![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11161502.png)
![3-(butanoylamino)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11161503.png)
![7-[(3,4-dichlorobenzyl)oxy]-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-2H-chromen-2-one](/img/structure/B11161507.png)
